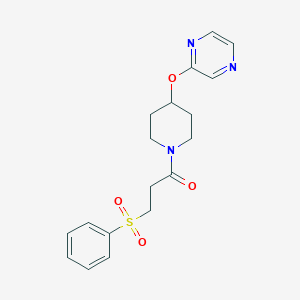

3-(苯磺酰基)-1-(4-(吡嗪-2-氧基)哌啶-1-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

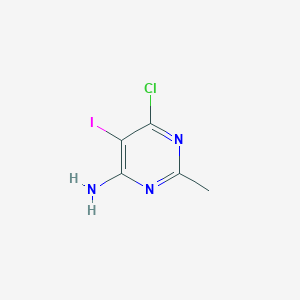

The compound "3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as phenylsulfonyl, piperidinyl, and pyrazole are recurrent in the literature, suggesting that the compound may have potential biological activities or could be used as an intermediate in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another synthesis route includes the reaction of 4-hydroxy coumarin with aromatic aldehydes in chloroform in the presence of a catalytic amount of piperidine . These methods suggest that the synthesis of the compound would likely involve similar reagents and conditions, with the potential for optimization based on the desired substitutions on the phenylsulfonyl and piperidinyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, and elemental analysis . Multinuclear/multidimensional NMR spectroscopy, including 1H and 13C-NMR, has been used to assign the complete network of proton and carbon atoms . These techniques would be applicable to the compound to confirm its structure and purity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo further transformations, such as addition-rearrangement reactions with isocyanates to generate functionalized piperidones . The presence of reactive functional groups like the sulfonyl moiety could also allow for subsequent chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antimicrobial and antiviral screening of these compounds suggests that they are stable enough under biological assay conditions . The electrochemical properties, such as redox behavior, have been explored for some derivatives, indicating that these compounds can exhibit one quasireversible redox process . These properties would be important to characterize for the compound to understand its behavior in biological systems and potential applications.

Relevant Case Studies

The provided papers include case studies where synthesized compounds were evaluated for their biological activities. For instance, certain piperidine derivatives showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants . Other derivatives exhibited antibacterial and antioxidant activities, with some showing significant activity against specific bacterial strains . Additionally, a series of phenylsulfonyl-pyrazole derivatives were evaluated for their antiviral activity against RNA and DNA viruses, with some showing marked improvement in potency and selectivity compared to reference inhibitors . These case studies highlight the potential of the compound to exhibit similar biological activities, warranting further investigation.

科学研究应用

合成和抗菌活性

含有磺酰基部分的化合物,包括类似于 3-(苯磺酰基)-1-(4-(吡嗪-2-氧基)哌啶-1-基)丙-1-酮 的衍生物,已被合成并评估其抗菌活性。例如,制备了含有磺酰基部分的新型嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物,其中一些显示出抗菌活性 (Ammar 等人,2004)。另一项研究合成了基于 3-甲基-1-苯基-5-苯磺酰胺基吡唑的新型杂环化合物,用多种试剂处理后得到具有显着抗菌活性的化合物 (El-Emary 等人,2002)。

加成-重排反应

已经探索了涉及芳基磺酰基异氰酸酯和 3,4-二氢-2-甲氧基-2H-吡喃的加成-重排反应,以合成功能化的 2-哌啶酮,展示了含磺酰基化合物在合成有机化学中的化学多功能性 (Jao 等人,1996)。

抗菌和抗肿瘤活性

已经合成了一系列具有苯磺酰基部分的吡唑并[1,5-a]嘧啶环系统,表明具有一个磺酰基的衍生物比具有两个磺酰基的衍生物对各种细菌和真菌更有效,表明其在抗菌应用中的潜力 (Alsaedi 等人,2019)。另一项研究合成了新型嘧啶基吡唑衍生物,其中一些在体外和体内对肿瘤细胞系表现出有效的细胞毒性,突出了含磺酰基化合物在癌症治疗中的治疗潜力 (Naito 等人,2005)。

Diels-Alder 反应性

乙烯基磺酰氧基丙二烯,可能是含有磺酰基的化合物的类似物,已被证明与各种亲双烯体发生 [4+2] 环加成反应,导致苯磺酰基吡啶嗪和螺环苯磺酰基-2H-吡喃-3(6H)-酮的合成,展示了含磺酰基化合物在环加成反应中的反应性 (Wang 等人,1994)。

属性

IUPAC Name |

3-(benzenesulfonyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)21-11-6-15(7-12-21)25-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIYFQABLHGWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)